molecular formula C17H26ClN3 B5039218 1-(2-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine

1-(2-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine

Cat. No.: B5039218
M. Wt: 307.9 g/mol
InChI Key: AOLHVDKFWKENPF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine typically involves the reaction of 1-(2-chlorophenyl)piperazine with 1-ethyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chlorophenyl)piperazine: Lacks the ethylpiperidinyl group, leading to different chemical and biological properties.

    1-(2-Methoxyphenyl)-4-(1-ethylpiperidin-4-yl)piperazine: Contains a methoxy group instead of a chlorine atom, resulting in variations in reactivity and activity.

    1-(2-Fluorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine: The fluorine atom can influence the compound’s stability and interactions with biological targets.

These comparisons highlight the unique features of this compound, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3/c1-2-19-9-7-15(8-10-19)20-11-13-21(14-12-20)17-6-4-3-5-16(17)18/h3-6,15H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLHVDKFWKENPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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